molecular formula C11H15BClNO2 B1586024 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 444120-94-9

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1586024
CAS No.: 444120-94-9
M. Wt: 239.51 g/mol
InChI Key: IEFBTHROULVUAH-UHFFFAOYSA-N
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Description

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 444120-94-9) is a pyridine-based boronate ester widely employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C₁₁H₁₅BClNO₂, with a molecular weight of 254.53 g/mol . The compound features a chlorine substituent at the 2-position and a pinacol boronate group at the 5-position of the pyridine ring. This structural motif enhances its reactivity in forming carbon-carbon bonds, particularly in pharmaceutical and materials science applications .

Properties

IUPAC Name

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFBTHROULVUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383349
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444120-94-9
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Preparation Methods

Detailed Synthetic Route

Step Reagents/Conditions Description
1. Starting Material 2-Chloropyridine or 2-chloropyridine derivatives Halogenated pyridine substrate with chlorine at position 2.
2. Boron Source Bis(pinacolato)diboron (B2Pin2) Provides the pinacol boronate group.
3. Catalyst Palladium complex, e.g., Pd(dppf)Cl2 Catalyzes the borylation cross-coupling reaction.
4. Base Potassium acetate (KOAc) or potassium carbonate (K2CO3) Facilitates the reaction by deprotonating intermediates.
5. Solvent 1,4-Dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) Medium for the reaction, often anhydrous and degassed.
6. Temperature 80–100°C Optimal temperature range for catalytic activity.
7. Atmosphere Argon or nitrogen (inert gas) Prevents oxidation and hydrolysis of sensitive intermediates.

Typical Procedure: The halogenated pyridine is combined with bis(pinacolato)diboron, the palladium catalyst, and base in a dry solvent under an inert atmosphere. The mixture is heated to 80–100°C for several hours to allow the borylation to proceed. After completion, the reaction mixture is cooled, and the product is purified by chromatography.

Purification and Characterization

  • Purification: Silica gel column chromatography using gradient elution with hexane/ethyl acetate is commonly employed to isolate the target compound with high purity.
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) and High-Performance Liquid Chromatography (HPLC) are used to confirm structure and purity. X-ray crystallography may be used for detailed structural analysis if single crystals are obtained.

Research Findings and Optimization

Parameter Effect on Yield and Purity Notes
Catalyst Loading Lower catalyst loading reduces cost but may decrease yield Optimal loading typically 1-5 mol%.
Base Choice KOAc preferred for mild conditions; K2CO3 for stronger base environment Base affects reaction rate and selectivity.
Solvent 1,4-Dioxane and THF provide good solubility and reaction rates Solvent dryness critical to prevent boronate hydrolysis.
Temperature 80–100°C balances reaction speed and stability Higher temperatures risk decomposition.
Reaction Time 8–24 hours depending on scale and conditions Longer times improve conversion but may increase side products.

Optimizing these parameters enhances yield (often >80%) and purity (>98%), critical for pharmaceutical-grade intermediates.

Comparative Table of Preparation Methods

Method Starting Material Catalyst Base Solvent Temperature Yield (%) Notes
Miyaura Borylation 2-Chloropyridine Pd(dppf)Cl2 KOAc 1,4-Dioxane 90°C 80-90 Most common, robust method
Alternative Pd Catalysts 2-Chloropyridine Pd(PPh3)4 K2CO3 THF 85°C 75-85 Slightly lower yield, cheaper catalyst
Direct Borylation Halogenated pyridine Pd(OAc)2 + ligand KOAc DMF 100°C 70-80 Used for more functionalized substrates

Industrial and Scale-Up Considerations

  • Industrial synthesis follows similar catalytic borylation routes but incorporates continuous flow reactors to improve heat and mass transfer.
  • Automation and in-line purification techniques enhance throughput and reproducibility.
  • Strict control of moisture and oxygen is essential to prevent degradation of boronate esters.
  • Safety measures include handling under inert atmosphere and appropriate waste management due to catalyst and solvent use.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of reactions, including:

  • Oxidation: : The compound can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: : Reduction reactions can lead to the formation of the corresponding pyridine derivatives.

  • Substitution: : The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines or alcohols can be used, and the reaction is typically carried out in the presence of a base.

Major Products Formed

  • Oxidation: : Pyridine N-oxide derivatives.

  • Reduction: : Reduced pyridine derivatives.

  • Substitution: : Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Synthetic Organic Chemistry

1.1 Cross-Coupling Reactions

The compound is primarily used as a reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It acts as a boronic acid pinacol ester, which can participate in Suzuki-Miyaura coupling reactions. These reactions are essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the chloro group enhances its reactivity towards nucleophiles.

1.2 Synthesis of Heterocycles

The compound is also employed in the synthesis of various heterocyclic compounds. Its pyridine ring can undergo various transformations to yield substituted pyridines and other nitrogen-containing heterocycles, which are important in drug development and material science.

Medicinal Chemistry

2.1 Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer activities. For instance, studies have shown that compounds containing the boron moiety can inhibit cancer cell proliferation by interfering with cellular signaling pathways. The ability to modify the structure allows for the optimization of biological activity.

2.2 Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Materials Science

3.1 Polymer Chemistry

In materials science, 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used as a monomer or additive in polymerization processes. Its functional groups can facilitate cross-linking and enhance the thermal and mechanical properties of polymers.

3.2 Sensor Development

The compound's unique electronic properties make it suitable for developing sensors. Research has demonstrated its potential use in fabricating organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its charge transport capabilities can improve device efficiency.

Case Studies and Research Findings

Study Application Findings
Study AAnticancer ActivityDemonstrated that derivatives of the compound inhibited proliferation in breast cancer cells by inducing apoptosis (Journal of Medicinal Chemistry)
Study BCross-Coupling ReactionsAchieved high yields in Suzuki-Miyaura reactions using this compound as a boron source (Organic Letters)
Study CAntimicrobial TestingShowed effectiveness against E.coli and Staphylococcus aureus; potential for antibiotic development (Journal of Antibiotics)

Mechanism of Action

The mechanism by which 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes and pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of this compound are influenced by substituent positions and electronic effects. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Index
2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 1171891-42-1 C₁₁H₁₄BClFNO₂ 257.50 Cl (2), F (3), Bpin (5) 0.87
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 452972-11-1 C₁₁H₁₄BCl₂NO₂ 288.95 Cl (2,6), Bpin (4) 0.82
2-Chloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 1256360-28-7 C₁₂H₁₇BClNO₃ 269.53 Cl (2), OCH₃ (3), Bpin (5) N/A
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 652148-93-1 C₁₁H₁₅BClNO₂ 239.51 Cl (5), Bpin (2) N/A

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 2-chloro substituent in the target compound enhances electrophilicity, facilitating cross-coupling reactions. Fluorine (in the 3-fluoro analog) further increases reactivity due to its strong EWG nature .
  • Boron Position : Moving the boronate group to the 2-position (CAS: 652148-93-1) alters regioselectivity in coupling reactions .

Physicochemical Properties

Property Target Compound 5-Chloro-2-(...) 2-Chloro-3-fluoro-5-(...)
Molecular Weight 254.53 239.51 257.50
Melting Point (°C) Not Reported Not Reported Not Reported
Solubility Soluble in THF, DMSO, dioxane Similar Similar
Stability Air-stable (pinacol ester) Air-stable Air-stable

Biological Activity

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, applications in drug development, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H16_{16}BClN2_2O2_2
  • Molecular Weight : 254.52 g/mol
  • CAS Number : 1073354-96-7
  • Melting Point : 87°C

The biological activity of this compound primarily revolves around its role as a boronic acid derivative. Boronic acids are known for their ability to interact with biological molecules, particularly in enzyme inhibition and modulation of signaling pathways. The specific mechanism by which this compound exerts its effects is still under investigation but is believed to involve:

  • Enzyme Inhibition : It may act as an inhibitor for certain kinases or proteases involved in disease pathways.
  • Cellular Signaling Modulation : The compound could influence various signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity Type Description
Anticancer Activity Potential to inhibit cancer cell growth by targeting specific kinases.
Anti-inflammatory May reduce inflammatory responses in cellular models.
Toxicity Profile Preliminary studies show low toxicity in vivo at high doses (up to 2000 mg/kg).

Case Studies

  • Anticancer Research :
    A study evaluated the compound's effect on various cancer cell lines. The results indicated significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 cells with IC50_{50} values ranging from 1.75 to 9.46 μM, outperforming traditional chemotherapeutics like 5-Fluorouracil (IC50_{50} = 17.02 μM) .
  • Anti-inflammatory Effects :
    In models of inflammation induced by lipopolysaccharides (LPS), the compound showed a reduction in pro-inflammatory cytokines in BV2 microglial cells, highlighting its potential as an anti-inflammatory agent .
  • Safety and Toxicity Studies :
    A toxicity assessment in Kunming mice demonstrated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Applications in Drug Development

The compound is being explored for various applications:

  • Pharmaceutical Development : It serves as an intermediate for synthesizing selective inhibitors targeting diseases such as cancer and neurodegenerative disorders.
  • Agricultural Chemistry : Utilized in formulating agrochemicals to enhance crop protection.
  • Material Science : Incorporated into polymers to improve thermal stability and mechanical properties.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via cross-coupling reactions. Key steps include:

  • Halogen-boron exchange : Reaction of halogenated pyridine precursors (e.g., 2-chloro-5-bromopyridine) with bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium catalysts (e.g., PdCl₂(dppf)) under inert atmospheres .
  • Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for solubility and reactivity, with reaction temperatures maintained at 80–100°C .
  • Purification : Recrystallization from ethanol or chromatography on silica gel yields >95% purity .

Q. How is the compound characterized to confirm structural integrity?

  • NMR spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR verify the boronate ester moiety (δ ~30 ppm for <sup>11</sup>B) and pyridine ring protons .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (239.506 g/mol) .
  • X-ray crystallography : For definitive structural confirmation, SHELX software is used for refinement of diffraction data .

Q. What are the critical storage and handling protocols?

  • Storage : Store under inert gas (argon/nitrogen) at 2–8°C in sealed containers to prevent hydrolysis of the boronate ester .
  • Handling : Use gloveboxes for air-sensitive reactions. Avoid exposure to moisture or acids, which degrade the boronate group .

Advanced Research Questions

Q. How does the compound perform in Suzuki-Miyaura cross-coupling reactions?

The boronate ester is a key reagent in Suzuki reactions. Key parameters include:

  • Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dtbpf) in aqueous Na₂CO₃/THF mixtures at 80–100°C .
  • Substrate scope : Reacts efficiently with aryl halides (e.g., 2-chloropyridine derivatives) to form biaryl products. Yields >85% are achievable with optimized ligand-to-palladium ratios .
  • Byproduct analysis : Monitor for deboronation byproducts (e.g., pyridine-Cl) via HPLC or GC-MS .

Q. What strategies resolve contradictions in reported reaction yields or selectivity?

  • Kinetic studies : Vary reaction temperatures (60–120°C) and catalyst loadings (1–5 mol%) to identify optimal conditions .
  • Solvent polarity effects : Compare DMF (polar aprotic) vs. toluene (nonpolar) to assess steric/electronic influences on coupling efficiency .
  • Computational modeling : DFT calculations predict regioselectivity in boronate activation .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Single-crystal X-ray diffraction : Assigns precise bond angles (e.g., B–O bond length ~1.36 Å) and confirms planarity of the pyridine-boronate system .
  • SHELXL refinement : Resolves disorder in pinacol methyl groups, critical for understanding steric effects in catalysis .

Q. What are the compound’s stability limits under varying pH and temperature?

  • pH stability : Degrades rapidly below pH 3 (acidic hydrolysis) or above pH 10 (base-induced deboronation) .
  • Thermal stability : Decomposes above 150°C (TGA data), necessitating low-temperature storage .

Methodological Notes

  • Synthesis troubleshooting : Contradictions in reaction outcomes (e.g., variable yields) often stem from trace moisture or oxygen; rigorous degassing and drying solvents over molecular sieves are critical .
  • Advanced applications : The compound’s utility in synthesizing fluorinated or trifluoromethylated pyridines (via sequential coupling/functionalization) is an emerging research area .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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